Angiotensin II, 1-sar-5-ile-8-ala-
Overview
Description
Sar-Arg-Val-Tyr-Ile-His-Pro-Ala is a synthetic peptide that mimics the structure of angiotensin II, a hormone involved in regulating blood pressure and fluid balance. This compound is often used in scientific research to study the effects of angiotensin II and its receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sar-Arg-Val-Tyr-Ile-His-Pro-Ala can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a resin-bound peptide chain. The process typically uses Fmoc (9-fluorenylmethoxycarbonyl) chemistry for amino acid protection. The peptide is then cleaved from the resin using trifluoroacetic acid (TFA) and purified by high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of Sar-Arg-Val-Tyr-Ile-His-Pro-Ala follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process may involve multiple steps, including HPLC and lyophilization, to ensure high purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
Sar-Arg-Val-Tyr-Ile-His-Pro-Ala can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.
Reduction: Reduction reactions can affect the disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products Formed
Oxidation: Dityrosine and other oxidized derivatives.
Reduction: Reduced peptide with altered disulfide bonds.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Sar-Arg-Val-Tyr-Ile-His-Pro-Ala is widely used in various fields of scientific research:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating the role of angiotensin II in cellular signaling and receptor interactions.
Industry: Developing new peptide-based drugs and diagnostic tools.
Mechanism of Action
Sar-Arg-Val-Tyr-Ile-His-Pro-Ala exerts its effects by binding to angiotensin II receptors, specifically the angiotensin II type 1 receptor (AT1R). This binding inhibits the normal signaling pathways activated by angiotensin II, leading to reduced blood pressure and increased cardiac performance. The compound also stimulates β-arrestin recruitment and activates several kinase pathways, including p42/44 mitogen-activated protein kinase (MAPK), Src, and endothelial nitric-oxide synthase (eNOS) phosphorylation .
Comparison with Similar Compounds
Sar-Arg-Val-Tyr-Ile-His-Pro-Ala can be compared with other angiotensin II analogs:
Sar-Arg-Val-Tyr-Val-His-Pro-Ala: Similar structure but with valine instead of isoleucine.
Asp-Arg-Val-Tyr-Ile-His-Pro-Gly: Contains aspartic acid and glycine instead of sarcosine and alanine.
N-methyl-L-alanine-Arg-Val-Tyr-Ile-His-Pro-Ala: Features N-methyl-L-alanine instead of sarcosine.
These analogs highlight the uniqueness of Sar-Arg-Val-Tyr-Ile-His-Pro-Ala in terms of its specific amino acid sequence and its ability to selectively target angiotensin II receptors.
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H67N13O10/c1-7-24(4)35(40(63)53-31(19-27-20-47-22-49-27)41(64)56-17-9-11-32(56)38(61)50-25(5)42(65)66)55-37(60)30(18-26-12-14-28(57)15-13-26)52-39(62)34(23(2)3)54-36(59)29(51-33(58)21-46-6)10-8-16-48-43(44)45/h12-15,20,22-25,29-32,34-35,46,57H,7-11,16-19,21H2,1-6H3,(H,47,49)(H,50,61)(H,51,58)(H,52,62)(H,53,63)(H,54,59)(H,55,60)(H,65,66)(H4,44,45,48)/t24-,25-,29-,30-,31-,32-,34-,35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEWFECSPPTVQN-YXRHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H67N13O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191436 | |
Record name | Angiotensin II, 1-sar-5-ile-8-ala- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
926.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38027-95-1 | |
Record name | Angiotensin II, 1-sar-5-ile-8-ala- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038027951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Angiotensin II, 1-sar-5-ile-8-ala- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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